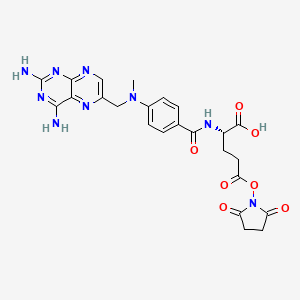

Aminopterin N-hydroxysuccinimide ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aminopterin N-hydroxysuccinimide ester is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.

Wissenschaftliche Forschungsanwendungen

Protein Labeling and Ubiquitin Ligase Mechanisms

Aminopterin N-hydroxysuccinimide ester, as part of N-Hydroxysuccinimide (NHS) esters, is utilized in site-specific protein labeling. This technique is particularly effective for labeling on N-terminal Cys residues. One application of this method was to elucidate the mechanisms of the ubiquitin E3 ligase WWP2, including its interaction with substrates like PTEN and its autoubiquitination molecularity (Dempsey et al., 2018).

Challenges in Chemical Cross-Linking

NHS esters, including Aminopterin N-hydroxysuccinimide ester, are prominent in chemical cross-linking of lysine residues in proteins. However, their reaction with serines, tyrosines, and threonines, not just lysines, must be carefully considered during data analysis in chemical cross-linking studies (Kalkhof & Sinz, 2008).

Selective Acylation of Primary Amines in Peptides and Proteins

In the context of peptides and proteins, NHS esters like Aminopterin N-hydroxysuccinimide ester target primary amine groups. However, these esters can also react with hydroxyl-containing amino acids. A method has been developed for the selective removal of ester-linked acyl groups after acylation, useful in proteomics (Abello et al., 2007).

Covalent Protein Immobilization and Its Efficiency

The NHS ester terminal groups, including those from Aminopterin N-hydroxysuccinimide ester, are critical in covalently coupling amine-containing biomolecules to surfaces. The efficiency of this process, often used in biosensor applications, can be affected by the competitive hydrolysis of the ester group under certain conditions (Lim et al., 2014).

Biotinylation in TRIS Buffer

Contrary to previous assumptions, TRIS buffer does not interfere with biotinylation of biomolecules using NHS chemistry, including Aminopterin N-hydroxysuccinimide ester. This finding impacts protocols for modifying antibodies or proteins (Kratzer et al., 2021).

Quantification of NHS and Its Applications

NHS esters are crucial in bioconjugation techniques, such as protein labeling and chemical synthesis of peptides. A method for detecting and quantifying NHS, including the hydrolytic degradation of NHS esters, has been developed, highlighting its importance in various biochemical applications (Klykov & Weller, 2015).

Eigenschaften

CAS-Nummer |

98457-88-6 |

|---|---|

Produktname |

Aminopterin N-hydroxysuccinimide ester |

Molekularformel |

C23H25N9O7 |

Molekulargewicht |

551.5 g/mol |

IUPAC-Name |

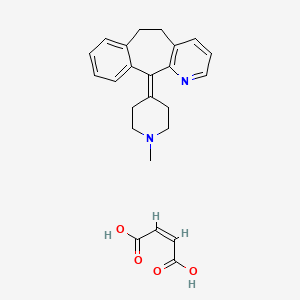

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |

InChI-Schlüssel |

ZIYZJZWTJLCPDD-MERQFXBCSA-N |

Isomerische SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

Kanonische SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

98457-88-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

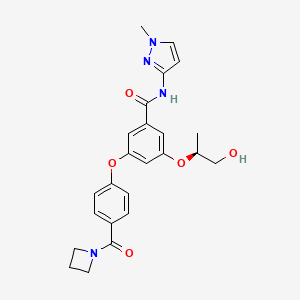

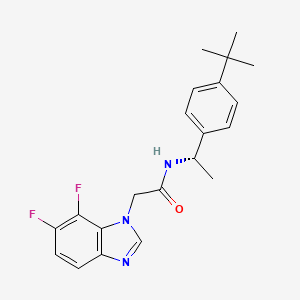

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)